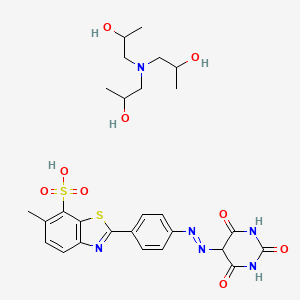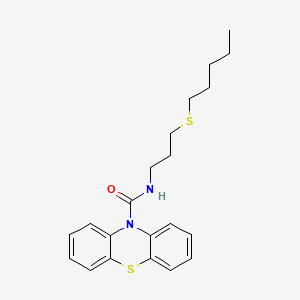
Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) is a complex chemical compound known for its unique structure and properties. This compound features a barium ion coordinated with two cyanamidate ligands, each containing a pyrimidinyl group linked through an azo bond. The presence of multiple functional groups, including azo and cyanamidate, makes this compound interesting for various chemical reactions and applications.
准备方法
The synthesis of Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) typically involves the following steps:
Formation of the azo compound: The initial step involves the diazotization of a pyrimidinyl amine, followed by coupling with another pyrimidinyl compound to form the azo linkage.
Introduction of the cyanamidate group: The azo compound is then reacted with a cyanamide derivative under controlled conditions to introduce the cyanamidate functionality.
Coordination with barium: Finally, the cyanamidate-azo compound is treated with a barium salt, such as barium chloride, to form the desired barium complex.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
化学反应分析
Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) undergoes various types of chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The azo linkage can be reduced to form amines using reducing agents such as sodium dithionite.
Substitution: The cyanamidate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles such as amines and thiols. Major products formed from these reactions include nitro compounds, amines, and substituted cyanamidates.
科学研究应用
Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo and cyanamidate derivatives.
Biology: The compound’s unique structure allows it to be used in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) involves its interaction with molecular targets such as enzymes and receptors. The azo and cyanamidate groups can form specific interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.
相似化合物的比较
Similar compounds to Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) include:
Sodium 2,5-bis[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]benzamido]benzenesulfonate: This compound features a similar azo linkage but with different substituents, leading to variations in reactivity and applications.
7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt: Another azo compound with distinct functional groups, used in different industrial applications.
The uniqueness of Barium bis((5-((hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-1,4,5,6-tetrahydro-4,6-dioxo-2-pyrimidinyl)cyanamidate) lies in its specific combination of functional groups and its ability to form stable complexes with barium, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
83804-18-6 |
|---|---|
分子式 |
C18H12BaN16O10+2 |
分子量 |
749.7 g/mol |
IUPAC 名称 |
barium(2+);[4,6-dioxo-5-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]-1,3-diazinan-2-ylidene]cyanamide |
InChI |
InChI=1S/2C9H6N8O5.Ba/c2*10-1-11-8-12-4(18)2(5(19)13-8)16-17-3-6(20)14-9(22)15-7(3)21;/h2*2-3H,(H2,11,12,13,18,19)(H2,14,15,20,21,22);/q;;+2 |
InChI 键 |
ORWFFXVGYBXMPT-UHFFFAOYSA-N |
规范 SMILES |
C(#N)N=C1NC(=O)C(C(=O)N1)N=NC2C(=O)NC(=O)NC2=O.C(#N)N=C1NC(=O)C(C(=O)N1)N=NC2C(=O)NC(=O)NC2=O.[Ba+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


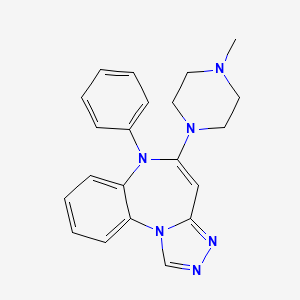
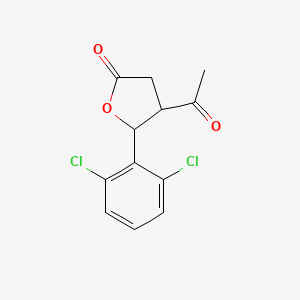
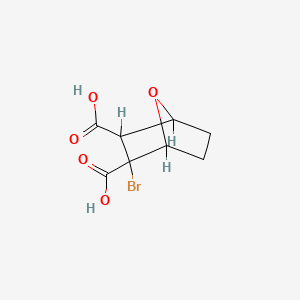
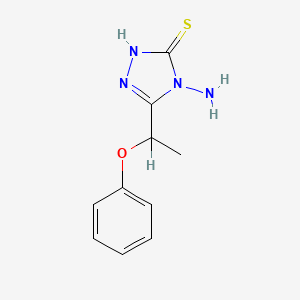
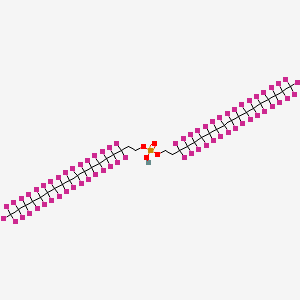
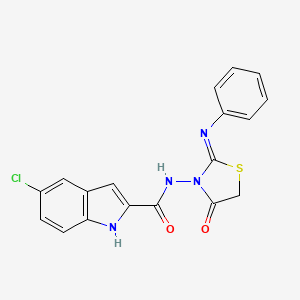
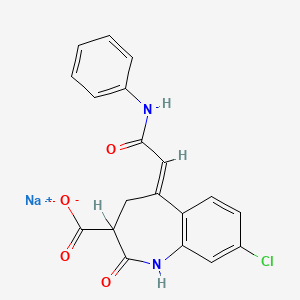
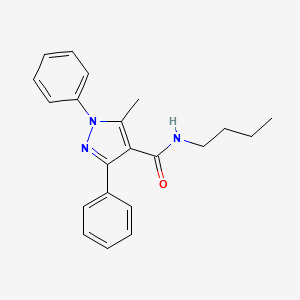
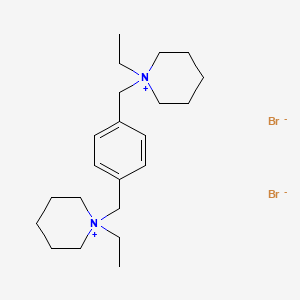
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;sulfate](/img/structure/B12727953.png)


